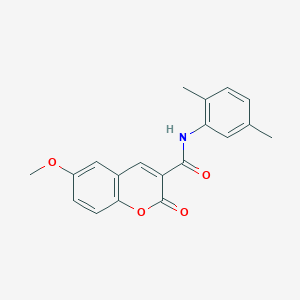
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide, also known as BDG or N-(2-Bromo-4-methylphenyl)-N,N-diethylglycinamide, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. BDG is a derivative of the neurotransmitter glycine and has been studied for its effects on neurotransmission and its potential as a therapeutic agent.
Wirkmechanismus
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide acts as a positive allosteric modulator of glycine receptors, which are ion channels that are involved in the regulation of neurotransmission. By binding to glycine receptors, N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide enhances the activity of these receptors and increases the flow of chloride ions into the neuron, leading to hyperpolarization and decreased excitability.
Biochemical and Physiological Effects
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmission, the enhancement of inhibitory synaptic transmission, and the reduction of seizure activity in animal models. N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has also been shown to have anxiolytic and antipsychotic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has several advantages for use in lab experiments, including its ability to modulate the activity of glycine receptors and its potential as a therapeutic agent for neurological disorders. However, N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has several limitations, including its low solubility in water and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide, including the development of more potent and selective analogs, the investigation of its therapeutic potential in the treatment of neurological disorders, and the exploration of its potential as a tool for studying glycine receptor function and neurotransmission. Additionally, further research is needed to fully understand the biochemical and physiological effects of N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide and its potential limitations as a pharmacological tool.
Synthesemethoden
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methylbenzoyl chloride with diethylglycine in the presence of a base. The resulting intermediate is then treated with lithium aluminum hydride to yield the final product, N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has been studied for its potential as a pharmacological tool in scientific research. It has been shown to modulate the activity of glycine receptors, which are important in the regulation of neurotransmission. N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has also been studied for its potential as a therapeutic agent in the treatment of neurological disorders such as epilepsy and schizophrenia.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-4-16(5-2)9-13(17)15-12-7-6-10(3)8-11(12)14/h6-8H,4-5,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMVNEPXUMQXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)


![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)


![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)

